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Foundational

Low-Temperature NMR Spectroscopy of (Cyclooctatetraene)iron Tricarbonyl: A Technical Guide to Resolving Fluxional Behavior

Introduction & Mechanistic Causality (Cyclooctatetraene)iron tricarbonyl, formally (η4-C8​H8​)Fe(CO)3​ , is a quintessential organometallic complex that exhibits highly dynamic "ring-whizzing" or fluxional behavior[1],[2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

(Cyclooctatetraene)iron tricarbonyl, formally (η4-C8​H8​)Fe(CO)3​ , is a quintessential organometallic complex that exhibits highly dynamic "ring-whizzing" or fluxional behavior[1],[2]. While X-ray crystallographic data confirms that the iron tricarbonyl moiety coordinates to only four contiguous carbon atoms of the non-planar, tub-shaped cyclooctatetraene (COT) ring in the solid state, room-temperature Nuclear Magnetic Resonance (NMR) spectroscopy presents a paradox: the 1H and 13C NMR spectra yield a single, sharp resonance for all eight protons and carbons[1],[3].

This apparent discrepancy is governed strictly by the NMR timescale. At 298 K, the metal center rapidly migrates around the perimeter of the COT ring via degenerate 1,2-shifts[3],[4]. Because the rate of this sigmatropic-like rearrangement ( k ) vastly exceeds the frequency difference between the distinct chemical environments ( Δν ), the NMR spectrometer detects a time-averaged signal.

To observe the static η4 -coordination in solution, the thermal energy of the system must be reduced below the activation barrier ( ΔG‡ ) of the migration. By cooling the sample to cryogenic temperatures (e.g., 153 K), the exchange rate is slowed to the "slow exchange limit." This causality—reducing thermal energy to freeze molecular dynamics—resolves the time-averaged singlet into the four distinct signals characteristic of the Cs​ -symmetric ground state[3],[5].

Mechanism A η4-COT Isomer A (C1-C4 coordinated) TS Transition State (1,2-Shift) A->TS + ΔG‡ TS->A B η4-COT Isomer B (C2-C5 coordinated) TS->B - ΔG‡ B->TS

Degenerate 1,2-shift mechanism of (COT)Fe(CO)3 resulting in fluxional NMR behavior.

Quantitative Data: Spectral and Kinetic Parameters

The following tables summarize the expected spectral evolution and kinetic parameters for (COT)Fe(CO)3​ based on foundational 13C NMR studies[3],[5].

Table 1: 13C NMR Spectral Evolution of (COT)Fe(CO)3​

TemperatureExchange Regime 13C NMR Signal Pattern (COT Ring)Physical State
298 K (+25 °C) Fast Exchange1 sharp singlet (time-averaged, 8C)Fluxional
~210 K (-63 °C) CoalescenceBroad, featureless baselineIntermediate
153 K (-120 °C) Slow Exchange4 distinct signals (2C each, Cs​ symmetry)Static η4 -coordination

Table 2: Kinetic and Thermodynamic Parameters

ParameterValueSignificance
Fluxional Mechanism 1,2-shiftMetal migrates to adjacent carbon atoms sequentially[3].
Activation Energy ( Ea​ ) ~8.1 kcal/molLow barrier facilitating rapid room-temperature exchange.
Coalescence Temp ( Tc​ ) ~210 KTemperature where k≈2​πΔν​ .

Experimental Protocol: Low-Temperature NMR Workflow

Achieving high-resolution NMR spectra at 153 K requires rigorous air-free techniques and specialized solvent systems. Standard deuterated chloroform ( CDCl3​ ) freezes at -63 °C and is entirely unsuitable for reaching the slow exchange limit.

Step 1: Solvent Selection and Sample Preparation
  • Solvent Matrix : Utilize a low-freezing solvent mixture. A standard choice for reaching 150 K is a mixture of CD2​Cl2​ and chlorodifluoromethane (Freon-22), or pure THF-d8​ / methylcyclohexane- d14​ . The Freon mixture maintains low viscosity at cryogenic temperatures, preventing extreme line broadening.

  • Inert Atmosphere : (COT)Fe(CO)3​ is air-sensitive over prolonged periods[6]. Prepare the sample (approx. 20-50 mg) in a high-quality 5 mm NMR tube under a dry nitrogen or argon atmosphere using a glovebox or Schlenk line.

  • Sealing : Flame-seal the NMR tube or use a high-vacuum J. Young valve tube. This prevents solvent evaporation and the condensation of atmospheric oxygen/moisture into the tube, which would introduce paramagnetic line-broadening and ruin the experiment.

Step 2: Spectrometer Preparation and Temperature Calibration
  • Cooling Gas : Use liquid nitrogen boil-off gas for the variable temperature (VT) unit. Ensure the VT dewar is fully charged and the transfer line is properly insulated.

  • Temperature Calibration (Self-Validation) : The internal thermocouple of an NMR probe is often inaccurate at extreme cryogenic temperatures. Insert a sealed NMR tube containing pure methanol- d4​ . Cool the probe to the target temperature and measure the chemical shift difference ( Δδ ) between the CH3​ and OH protons. Use the standard Ammann calibration equation to calculate and validate the true sample temperature.

Step 3: Incremental Cooling and Probe Tuning
  • Stepwise Cooling : Lower the temperature in 10 K to 20 K increments from 298 K. Allow 10-15 minutes of equilibration time at each step to ensure thermal homogeneity across the sample.

  • Continuous Tuning (Critical) : The dielectric constant of the solvent changes dramatically as it cools. You must re-tune and re-match the probe at every 20 K interval. Failure to do so will result in severe pulse angle miscalibration (your 90° pulse will no longer be 90°) and a catastrophic loss of signal-to-noise ratio.

  • Shimming : Re-shim the Z1 and Z2 gradients at the final temperature (153 K). While convection currents are minimized at low temperatures, the mechanical contraction of the probe components alters the magnetic field homogeneity.

Step 4: Acquisition and Lineshape Analysis
  • Acquire 13C{1H} spectra at each temperature increment.

  • Observe the initial broadening of the singlet, the coalescence point ( Tc​ ), and the eventual sharpening into four distinct peaks[5].

  • Extract the observed rate constant ( kobs​ ) at each temperature using dynamic NMR lineshape simulation software (e.g., DNMR3 or SpinWorks).

  • Plot ln(k/T) vs. 1/T (Eyring plot) to mathematically derive the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of the 1,2-shift.

Workflow N1 1. Sample Preparation (Dry CD2Cl2/Freon, N2 atm) N2 2. Probe Calibration (Methanol-d4 Temp Standard) N1->N2 N3 3. Incremental Cooling (298 K down to 153 K) N2->N3 N4 4. Lineshape Analysis (Extract k_obs and ΔG‡) N3->N4

Step-by-step workflow for acquiring low-temperature dynamic NMR spectra.

References

  • Cotton, F. A.; Hunter, D. L. "Carbon-13 Nuclear Magnetic Resonance Study of the Fluxional Behavior of Cyclooctatetraenetricarbonyliron and -Ruthenium". Journal of the American Chemical Society, 1976, 98(6), 1413–1417. URL:[Link]

  • Nakamura, A.; Hagihara, N. "Cyclooctatetraene Iron Tricarbonyl". Bulletin of the Chemical Society of Japan, 1959, 32(8), 880–881. URL:[Link]

  • Wikipedia Contributors. "Cyclooctatetraene". Wikipedia, The Free Encyclopedia, 2024. URL:[Link]

Sources

Exploratory

Structural Elucidation of (Cyclooctatetraene)iron Tricarbonyl: A Definitive Guide to Single-Crystal X-Ray Diffraction and Fluxional Dynamics

Executive Summary As a Senior Application Scientist in structural organometallic chemistry, I approach crystallographic characterization not merely as a data collection exercise, but as a holistic system where synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in structural organometallic chemistry, I approach crystallographic characterization not merely as a data collection exercise, but as a holistic system where synthesis, physical state, and analytical timescales intersect. The case of (cyclooctatetraene)iron tricarbonyl—formally denoted as (η4−C8​H8​)Fe(CO)3​ [1]—serves as a masterclass in resolving chemical ambiguity through rigorous single-crystal X-ray diffraction (XRD). This whitepaper details the structural parameters, experimental methodologies, and the causality behind the crystallographic choices that definitively solved the coordination geometry of this highly fluxional molecule.

The Structural Conundrum: Tub, Planar, or Diene?

Free cyclooctatetraene (COT) is a non-aromatic polyolefin. To avoid the severe destabilization of an 8π-electron antiaromatic system, it adopts a non-planar "tub" conformation[2],[3]. When reacted with iron carbonyls to form the C11​H8​FeO3​ complex[1], early chemists debated its hapticity and geometry. Did the Fe(CO)3​ moiety force the ring into a planar conformation to maximize orbital overlap? Did it bind via two isolated double bonds (1,5-diene)? Or did it bind to a localized 1,3-diene segment?

The debate was heavily compounded by the molecule's behavior in solution. Room-temperature 1H NMR spectroscopy yielded a single sharp resonance (a singlet), implying that all eight protons were magnetically equivalent[3]. While this suggested a planar, octahapto structure, X-ray diffraction ultimately proved that the static ground state was radically different, revealing a localized, asymmetric η4 -coordination[4].

Crystallographic Data and Molecular Geometry

The definitive single-crystal X-ray diffraction study by Dickens and Lipscomb in 1962 resolved the controversy[4]. The XRD data demonstrated that the Fe(CO)3​ group is attached to the C8​H8​ ring through a single butadiene-like unit, leaving the other two double bonds uncoordinated[5].

To minimize steric clash between the uncoordinated double bonds and the bulky Fe(CO)3​ moiety—while maintaining optimal orbital overlap for the η4 -butadiene-like fragment—the C8​H8​ ring folds into two distinct planes with a dihedral angle of 41°[5]. Furthermore, the C-C bonds within the coordinated diene are equalized at 1.42 Å[5]. This equalization is caused by strong π -backbonding from the iron d -orbitals into the diene's lowest unoccupied molecular orbital (LUMO), which lengthens the double bonds and shortens the single bond.

Table 1: Crystallographic Parameters of (η4−C8​H8​)Fe(CO)3​
ParameterValueCausality / Significance
Chemical Formula C11​H8​FeO3​ Confirms 1:1 stoichiometry of COT to Fe(CO)3​ [1].
Crystal System OrthorhombicIndicates distinct, orthogonal unit cell axes[4].
Space Group Pnam Centrosymmetric packing dictates molecular orientation[4].
Unit Cell Dimensions a=6.54 Å, b=13.46 Å, c=11.50 ÅDefines the spatial constraints of the crystal lattice[4].
Z (Molecules/Cell) 4Four discrete molecules occupy the unit cell[4].
Final R-factor 0.09Validates the high accuracy of the structural refinement[4].
Table 2: Key Geometric Parameters
Structural FeatureMeasurementStructural Implication
Coordinated C-C Bonds 1.42 Å (Average) π -backbonding equalizes the diene bond lengths[5].
Dihedral Fold Angle 41°Relieves steric strain while preserving η4 overlap[5].
Metal-Ligand Binding 1,2,3,4- η4 Confirms localized butadiene-type coordination[2].

Experimental Workflows: Synthesis and XRD Protocol

To achieve high-resolution crystallographic data, the synthesis and crystal growth must be treated as a self-validating system. Impurities or thermal degradation will immediately manifest as crystal twinning or high mosaic spread.

G A 1. Synthesis Fe(CO)5 + COT Reflux/UV B 2. Purification Alumina Column Chromatography A->B C 3. Crystallization Slow Evaporation in Hexane (-20°C) B->C D 4. XRD Analysis Single Crystal Data Collection C->D

Workflow for the synthesis and crystallographic preparation of COTFe(CO)3.

Protocol 1: Synthesis and Crystallization
  • Reaction Setup: Combine equimolar amounts of iron pentacarbonyl ( Fe(CO)5​ ) and cyclooctatetraene in an inert, degassed solvent (e.g., octane).

  • Activation: Reflux the mixture under a nitrogen atmosphere (or irradiate with UV light) to induce the extrusion of carbon monoxide and facilitate ligand substitution.

  • Purification (Causality Check): Pass the crude mixture through a neutral alumina column using hexane as the eluent. Why? This separates the highly non-polar (η4−C8​H8​)Fe(CO)3​ from unreacted Fe(CO)5​ and polynuclear iron carbonyl byproducts, ensuring the absolute purity required for defect-free crystal growth.

  • Crystal Growth: Dissolve the purified complex in a minimal volume of pentane. Store the vial at -20°C. Slow thermal gradient cooling induces the nucleation of dark red/orange prismatic crystals.

    • Self-Validation Checkpoint: Visually inspect the crystals under polarized light. Extinction at specific angles confirms a single crystalline domain rather than an amorphous or twinned aggregate.

Protocol 2: Single-Crystal X-Ray Diffraction Data Collection
  • Mounting: Select a crystal with dimensions roughly 0.2×0.2×0.2 mm. Coat it in perfluoropolyether oil and mount it on a glass fiber or loop.

  • Cryocooling (Causality Check): Immediately transfer the mounted crystal to the diffractometer goniometer equipped with a 100 K nitrogen cold stream. Why? Cooling minimizes the thermal motion of the atoms (Debye-Waller factors). For a fluxional molecule like COT, freezing out thermal vibrations is critical to obtaining high-resolution electron density maps and precise bond lengths.

  • Data Collection: Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å). Collect full-sphere data via ω and ϕ scans.

    • Self-Validation Checkpoint: Capture a preliminary 10-frame rotation image. Sharp, non-split diffraction spots validate crystal integrity and dictate whether full data collection should proceed.

  • Refinement: Integrate the frames and solve the structure using direct methods (e.g., SHELXT) and refine using least-squares minimization (SHELXL) until the R-factor converges below 0.10[4].

Mechanistic Insights: Reconciling XRD with NMR Timescales

The apparent contradiction between the planar octahapto structure suggested by NMR and the folded η4 -structure proven by XRD is a classic example of timescale resolution in analytical chemistry.

X-ray diffraction is an exceptionally fast technique; the timescale of X-ray scattering is on the order of 10−18 seconds. Therefore, XRD captures an instantaneous, static snapshot of the molecule's ground state, revealing the true 1,3-diene binding and the 41° dihedral fold[5],[4].

Conversely, the timescale of NMR spectroscopy is much slower, roughly 10−3 seconds. The (η4−C8​H8​)Fe(CO)3​ molecule is highly fluxional. It undergoes rapid 1,2-shifts—a process colloquially known as "ring whizzing"—where the Fe(CO)3​ unit migrates sequentially around the eight carbon atoms of the COT ring[2],[6]. Because this migration occurs faster than the NMR instrument can resolve, the spectrometer records a time-averaged signal, making all eight protons appear magnetically equivalent[3].

G A (η4-C8H8)Fe(CO)3 Fluxional Organometallic Complex B NMR Spectroscopy Timescale: ~10⁻³ s A->B C X-Ray Diffraction Timescale: ~10⁻¹⁸ s A->C D Observation: Time-Averaged Singlet B->D E Observation: Static η4-Diene Binding C->E

Timescale-dependent observation of COTFe(CO)3 structural dynamics.

By leveraging both techniques, structural chemists can fully map both the thermodynamic ground state (via XRD) and the kinetic behavior (via NMR) of complex organometallic systems.

References

  • Gas-Phase Iron Tricarbonyl Cyclooctatetraene Exhibits a “Rigid-Rotor” Microwave Spectrum Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Iron, tricarbonyl[(1,2,3,4-η4)-1,3,5,7-cyclooctatetraene]- Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

  • Advances in Organometallic Chemistry, Volume 1 (1964) Source: Academic Press / Scribd URL:[Link]

  • Structure of cyclooctatetraeneiron tricarbonyl in solution Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Cyclooctatetraene Source: Wikipedia URL:[Link]

  • Calculations of the Effects of Methyl Groups on the Energy Differences between Cyclooctatetraene and Bicyclo[4.2.0]octa-2,4,7-triene and between Their Iron Tricarbonyl Complexes Source: ResearchGate URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of (Cyclooctatetraene)iron Tricarbonyl Isomers

For Researchers, Scientists, and Drug Development Professionals Abstract (Cyclooctatetraene)iron tricarbonyl, (C₈H₈)Fe(CO)₃, stands as a cornerstone molecule in the study of fluxional organometallic compounds. Its dynami...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Cyclooctatetraene)iron tricarbonyl, (C₈H₈)Fe(CO)₃, stands as a cornerstone molecule in the study of fluxional organometallic compounds. Its dynamic behavior, where the iron tricarbonyl moiety rapidly migrates around the eight-membered ring, offers a rich landscape for understanding the principles of thermodynamic stability, bonding, and intramolecular rearrangements. This guide provides a comprehensive exploration of the isomeric landscape of (C₈H₈)Fe(CO)₃, detailing the factors that govern the stability of its various forms. We delve into the theoretical underpinnings and experimental evidence that define the thermodynamic preferences of this fascinating complex, offering insights into its synthesis, characterization, and the subtle interplay of electronic and steric effects that dictate its behavior.

Introduction: The Dynamic World of (Cyclooctatetraene)iron Tricarbonyl

(Cyclooctatetraene)iron tricarbonyl is an organoiron compound that has captivated the attention of chemists since its discovery.[1] The complex is a prime example of a "ring-whizzer," a molecule where a metal fragment exhibits rapid movement around a cyclic polyene ligand on the NMR timescale.[1] This fluxionality is not merely a chemical curiosity; it is a direct manifestation of the subtle energy differences between various coordination isomers. Understanding the thermodynamic stability of these isomers is paramount for controlling the reactivity and harnessing the synthetic potential of this and related organometallic systems.

This guide will dissect the isomeric possibilities of (C₈H₈)Fe(CO)₃, with a primary focus on the factors that render the η⁴-isomer the most thermodynamically stable. We will explore the theoretical and experimental methodologies employed to probe the energetics of this system, providing a robust framework for researchers in organometallic chemistry, catalysis, and materials science.

Isomeric Landscape and Relative Thermodynamic Stabilities

The interaction between the cyclooctatetraene (COT) ligand and the iron tricarbonyl fragment can, in principle, give rise to several isomers, distinguished by the hapticity (η) of the metal-ligand bond. The most pertinent of these are the η², η⁴, and η⁶ coordination modes.

The Predominance of the η⁴-Isomer

Experimental and computational studies have unequivocally established that the most stable isomer of (cyclooctatetraene)iron tricarbonyl is the η⁴-1,3-diene complex.[2][3] In this arrangement, the Fe(CO)₃ moiety is bonded to four contiguous carbon atoms of the cyclooctatetraene ring, which adopts a tub-like conformation.[2]

Computational studies using density functional theory (DFT) have provided quantitative insights into the relative stabilities of different isomers. These studies indicate that the η⁴-isomer is significantly more stable than other potential arrangements. For instance, the 1,2,5,6-tetrahapto (η²,²) isomer, where the iron atom is bonded to two non-adjacent double bonds, is predicted to be approximately 15 kcal/mol higher in energy than the η⁴-isomer.[3]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Relative energy of η⁴ and η²,² isomers.

The preference for the η⁴-coordination can be attributed to a combination of factors:

  • Favorable Bonding Interaction: The 1,3-diene fragment of the COT ligand provides an excellent set of four π-orbitals for effective overlap with the frontier orbitals of the Fe(CO)₃ fragment. This leads to a strong metal-ligand bond.

  • Ring Strain: Coordination of the Fe(CO)₃ fragment to a 1,3-diene unit allows the remaining portion of the eight-membered ring to adopt a low-strain conformation.

Other Potential Isomers

While the η⁴-isomer is the dominant species, theoretical calculations have explored the existence of other isomers, such as those with η² or η⁶ hapticity. An η⁶-isomer, for instance, is known for the chromium analogue, (C₈H₈)Cr(CO)₃.[3] However, for iron, the η⁶-coordination is less favorable, likely due to the electronic requirements of the metal center. DFT calculations suggest that a hypothetical (η⁶-C₈H₈)Fe(CO) would have a 16-electron configuration, which is less stable than the 18-electron count of the η⁴-isomer.[3]

Table 1: Calculated Relative Energies of (C₈H₈)Fe(CO)₃ Isomers

IsomerHapticityRelative Energy (kcal/mol)Reference
(η⁴-C₈H₈)Fe(CO)₃η⁴0[2][3]
(η²,²-C₈H₈)Fe(CO)₃η²,²~15[3]
(η³,¹-C₈F₈)Fe(CO)₃*η³,¹0[2]

*Note: For the perfluorinated analogue, the η³,¹-isomer is the most stable, highlighting the significant influence of substituents.

The Mechanism of Fluxionality: "Ring-Whizzing"

The dynamic nature of (C₈H₈)Fe(CO)₃ is a direct consequence of the low energy barrier for the migration of the Fe(CO)₃ group around the COT ring. This process, known as "ring-whizzing," leads to the observation of a single, sharp resonance for all eight protons in the ¹H NMR spectrum at room temperature, indicating that all protons are chemically equivalent on the NMR timescale.

The 1,2-Shift Mechanism

The accepted mechanism for this fluxional process is a series of sequential 1,2-shifts, where the iron atom moves from one pair of adjacent double bonds to the next. This low-energy pathway allows the Fe(CO)₃ unit to effectively "walk" around the cyclooctatetraene ring.

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.5]; edge [color="#34A853"];

} caption: The 1,2-shift mechanism of the Fe(CO)₃ moiety.

Activation Energy of the Fluxional Process

Influence of Substituents on Thermodynamic Stability

The introduction of substituents onto the cyclooctatetraene ring can significantly alter the thermodynamic landscape of the corresponding iron tricarbonyl complexes. The electronic and steric properties of the substituents can influence both the relative stability of the isomers and the barrier to fluxionality.

Electronic Effects

Electron-withdrawing and electron-donating groups can have a profound impact on the metal-ligand bonding and, consequently, the stability of the complex.

  • Electron-withdrawing groups , such as fluorine atoms, can stabilize alternative coordination modes. A striking example is the perfluorinated analogue, (C₈F₈)Fe(CO)₃, where the ground state structure is not the η⁴-isomer but rather an η³,¹-isomer.[2] This change is attributed to the strong inductive effect of the fluorine atoms, which alters the electronic properties of the COT ring and favors a different bonding arrangement with the iron center.[2]

  • Electron-donating groups are expected to increase the electron density on the COT ligand, which can strengthen the back-bonding from the iron center to the ligand. This generally leads to a more stable complex.

Steric Effects

Bulky substituents on the cyclooctatetraene ring can introduce steric hindrance, which can disfavor certain coordination modes and influence the dynamics of the ring-whizzing process. For instance, bulky groups may increase the activation energy for the 1,2-shift by sterically impeding the movement of the Fe(CO)₃ moiety.

Experimental Protocols

Synthesis of (Cyclooctatetraene)iron Tricarbonyl

A general and effective method for the synthesis of (cyclooctatetraene)iron tricarbonyl involves the reaction of cyclooctatetraene with an iron carbonyl source, such as iron pentacarbonyl (Fe(CO)₅) or diiron nonacarbonyl (Fe₂(CO)₉).[5] The following is a representative protocol adapted from the synthesis of related (diene)iron tricarbonyl complexes.

Caution: Iron pentacarbonyl is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood.

Materials:

  • Cyclooctatetraene (C₈H₈)

  • Iron pentacarbonyl (Fe(CO)₅)

  • Anhydrous, degassed solvent (e.g., n-hexane or benzene)

  • Three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve cyclooctatetraene in the anhydrous solvent.

  • Add iron pentacarbonyl to the solution via syringe. The molar ratio of C₈H₈ to Fe(CO)₅ is typically 1:1.2.

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the evolution of carbon monoxide.

  • After the reaction is complete (typically after several hours, when CO evolution ceases), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite or silica gel to remove any insoluble iron byproducts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) or by recrystallization from a suitable solvent at low temperature.

dot graph TD { subgraph "Synthesis Workflow" A["Reactants: C₈H₈ + Fe(CO)₅"] --> B["Reflux in Anhydrous Solvent"]; B --> C["Reaction Workup: Filtration"]; C --> D["Purification: Chromatography/Recrystallization"]; D --> E["Product: (η⁴-C₈H₈)Fe(CO)₃"]; end } caption: Synthetic workflow for (C₈H₈)Fe(CO)₃.

Variable-Temperature NMR Spectroscopy for Studying Fluxionality

Variable-temperature (VT) NMR spectroscopy is the primary tool for investigating the dynamic behavior of (C₈H₈)Fe(CO)₃. By recording NMR spectra at different temperatures, one can observe the transition from the fast-exchange regime (one average signal) to the slow-exchange regime (multiple signals for the inequivalent protons).

Protocol Outline:

  • Sample Preparation: Prepare a solution of (C₈H₈)Fe(CO)₃ in a suitable deuterated solvent that has a low freezing point (e.g., toluene-d₈ or THF-d₈).

  • Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to observe the single, time-averaged resonance.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). At each temperature, allow the sample to equilibrate before acquiring a spectrum.

  • Coalescence Temperature: Identify the temperature at which the single peak begins to broaden and eventually splits into multiple peaks. The temperature at which the separate signals merge into a single broad peak is the coalescence temperature (T_c).

  • Slow-Exchange Spectrum: Continue to lower the temperature until no further changes in the spectrum are observed. This is the slow-exchange limit, where the individual resonances of the inequivalent protons can be resolved.

  • Data Analysis: Use the coalescence temperature and the separation of the signals in the slow-exchange limit to calculate the free energy of activation (ΔG‡) for the fluxional process using the Eyring equation.

Conclusion

The thermodynamic stability of (cyclooctatetraene)iron tricarbonyl isomers is a finely balanced interplay of electronic and steric factors. The η⁴-isomer reigns supreme due to its optimal bonding arrangement and minimal ring strain. The facile interconversion between equivalent η⁴-isomers via a 1,2-shift mechanism gives rise to the compound's characteristic fluxionality. Understanding these fundamental principles is not only crucial for the academic study of organometallic chemistry but also provides a predictive framework for the design of new catalysts and materials with tailored dynamic properties. The methodologies outlined in this guide offer a practical approach for researchers to explore and characterize the fascinating world of fluxional organometallic molecules.

References

  • Cotton, F. A.; Hunter, D. L. Carbon-13 Nuclear Magnetic Resonance Study of the Fluxional Behavior of Cyclooctatetraenetricarbonyliron and -Ruthenium. Journal of the American Chemical Society. 1976, 98 (6), 1413–1417.
  • Pettit, R.; Henery, J. cyclobutadieneiron tricarbonyl. Organic Syntheses. 1970, 50, 21.
  • King, R. B.; Wang, H.; Schaefer, H. F. The hapticity of octafluorocyclooctatetraene in its first-row mononuclear transition metal carbonyl complexes: Effect of perfluorination. Journal of Organometallic Chemistry. 2010, 695 (15-16), 2153-2161.
  • King, R. B.; Wang, H.; Du, Q.; Xie, Y.; Schaefer, H. F. The hapticity of cyclooctatetraene in its first row mononuclear transition metal carbonyl complexes: Several examples of octahapto coordination. Journal of Organometallic Chemistry. 2010, 695 (2), 215-225.
  • Liang, G.; Zhang, M.
  • Manuel, T. A.; Stone, F. G. A. Cycloöctatetraene Iron Tricarbonyl and Related Compounds. Journal of the American Chemical Society. 1960, 82 (2), 366–372.
  • NIST. Iron, tricarbonyl[(1,2,3,4-η(4))-1,3,5,7-cyclooctatetraene]-. [Link].

  • Cheméo. Iron, tricarbonyl[(1,2,3,4-«eta»4)-1,3,5,7-cyclooctatetraene]-. [Link].

  • Xie, Y.; King, R. B.; Schaefer, H. F. Binuclear cyclooctatetraene–iron carbonyl complexes: examples of fluxionality and valence tautomerism. New Journal of Chemistry. 2013, 37 (11), 3563-3571.
  • Figueras, F. Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. The Journal of Organic Chemistry. 2002, 67 (20), 6995–7003.
  • Wächtler, J.; Büttner, T.; Kvapilová, H.; Záliš, S.; Kaim, W.; Winter, A.; Schubert, U. S. Tuning the 2LMCT Deactivation of Cyclometalated Iron Carbene Complexes with Electronic Substituent Effects. Chemistry – A European Journal. 2018, 24 (52), 13866–13874.
  • King, R. B.; Wang, H.; Schaefer, H. F. Binuclear cyclooctatetraene–iron carbonyl complexes: examples of fluxionality and valence tautomerism. New Journal of Chemistry. 2013, 37 (11), 3563-3571.
  • Hughes, R. P. The hapticity of octafluorocyclooctatetraene in its first-row mononuclear transition metal carbonyl complexes: effect of perfluorination. Journal of Organometallic Chemistry. 2010, 695 (15-16), 2153-2161.
  • NIST. Iron, tricarbonyl[(1,2,3,4-η(4))-1,3,5,7-cyclooctatetraene]-. [Link].

  • Wikipedia. (Cyclooctatetraene)iron tricarbonyl. [Link].

  • Wikipedia. (Cyclooctatetraene)iron tricarbonyl. [Link].

  • Nakamura, A.; Hagihara, N. Cyclooctatetraene Iron Tricarbonyl. Bulletin of the Chemical Society of Japan. 1959, 32 (8), 880–881.
  • Zhang, M.; Liang, G.
  • Golovin, M. N.; Weaver, M. J. Reduction Pathways of Cyclooctatetraene Iron Tricarbonyl as Examined Using Infrared Spectroelectrochemistry. Purdue University. 1987.
  • Knölker, H.-J. Product Class 7: Organometallic Complexes of Iron. In Science of Synthesis; Ikegami, S., Ed.; Georg Thieme Verlag: Stuttgart, 2006; Vol. 1, pp 435–646.
  • Malischewski, M.; Seppelt, K. From the Iron Pentacarbonyl Cation to Heteroleptic η6‐arene Carbonyls and bis‐η6‐arene Cations. Chemistry – A European Journal. 2024, 30 (21), e202400105.
  • Borden, W. T.; Hrovat, D. A. Cooperative and competitive effects associated with Fe(CO)3 binding to annelated benzenes. Chemical Science. 2012, 3 (3), 854–859.
  • Das, S.; Deo, M.; Janik, M. J.; van Duin, A. C. T. Computational demystification of iron carbonyls formation under syngas environment. Physical Chemistry Chemical Physics. 2020, 22 (16), 8785–8795.
  • Bachrach, S. M. Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors. PeerJ Physical Chemistry. 2021, 3, e21.
  • Halcrow, M. A.; Deeth, R. J. Quantitative Assessment of Ligand Substituent Effects on σ‐ and π‐Contributions to Fe−N Bonds in Spin Crossover FeII Complexes. Chemistry – A European Journal. 2018, 24 (46), 11974–11982.
  • Li, C.; Wang, X.; Zhai, H.; Fang, W.-H. Driven Similarity Renormalization Group with a Large Active Space: Applications to Oligoacenes, Zeaxanthin, and Chromium Dimer.
  • Grée, D. M.; Kermarrec, C. J. M.; Martelli, J. T.; Grée, R. L. Computational-Based Study of the Stereoselectivity Applied in 16-Membered Macrolides. Journal of the American Chemical Society. 2023, 145 (14), 7890–7899.
  • Bachrach, S. M. Cyclooctatetraenophanes: A Computational Study. The Journal of Organic Chemistry. 2015, 80 (13), 6679–6686.
  • Sirjean, B.; Glaude, P. A.; Battin-Leclerc, F. Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations. The Journal of Physical Chemistry A. 2008, 112 (45), 11484–11495.
  • Zhang, X.; Lin, X.; Hosseini, M.; Li, Z. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation. Theranostics. 2016, 6 (6), 834–843.
  • Fu, W.; Edelmann, F.; Takats, J. Synthesis, Characterization and Reactivity of the Tricarbonyl(formylcycloheptatrienyl)iron‐Anion [(η3‐C7H6CHO)Fe(CO)3]−. Zeitschrift für anorganische und allgemeine Chemie. 2007, 633 (8), 1163–1170.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for (cyclooctatetraene)iron tricarbonyl

Application Note & Experimental Protocol: Step-by-Step Synthesis of (Cyclooctatetraene)iron Tricarbonyl Introduction & Mechanistic Principles (Cyclooctatetraene)iron tricarbonyl, abbreviated as (COT)Fe(CO)₃, is a foundat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Experimental Protocol: Step-by-Step Synthesis of (Cyclooctatetraene)iron Tricarbonyl

Introduction & Mechanistic Principles

(Cyclooctatetraene)iron tricarbonyl, abbreviated as (COT)Fe(CO)₃, is a foundational organometallic complex first synthesized independently in 1959 by three different research groups (Manuel & Stone, Nakamura & Hagihara, and Rausch & Schrauzer)[1]. It is widely utilized as a precursor for iron-catalyzed cycloadditions, a mild transfer reagent for the "Fe(CO)₃" fragment, and a textbook example of fluxional "ring-whizzing" behavior in coordination chemistry. In this complex, the iron center coordinates to a 1,3-diene fragment of the cyclooctatetraene ring in an η⁴ fashion[2].

Understanding the Causality of Synthetic Design: The classical synthesis involves the direct thermal reaction of cyclooctatetraene (COT) with iron pentacarbonyl [Fe(CO)₅][2]. However, because the dissociation of a carbonyl ligand from the highly stable, 18-electron Fe(CO)₅ complex is strongly endothermic, this method requires harsh refluxing conditions (e.g., heating in nonane or di-n-butyl ether at >130 °C). These harsh conditions often lead to moderate yields (~60%) and the formation of the dinuclear byproduct, µ-(1,2,5,6-η:3,4,7,8-η-COT)[Fe(CO)₃]₂[2].

To overcome these kinetic barriers, modern high-yield protocols employ oxidative decarbonylation using anhydrous trimethylamine N-oxide (Me₃NO)[2].

  • The Causality: Me₃NO nucleophilically attacks a coordinated CO ligand, oxidizing it to CO₂ gas and generating a vacant coordination site on the iron center as a reactive [Fe(CO)₄] intermediate. This allows the initial η²-coordination of COT to occur at much milder temperatures (0 °C). Subsequent gentle heating expels a second CO ligand, yielding the thermodynamically stable η⁴-(COT)Fe(CO)₃ complex. Using a chemical oxidant to selectively lower the kinetic barrier of CO dissociation increases the yield to 80% and completely suppresses dinuclear byproduct formation[2].

Quantitative Data: Comparison of Synthesis Routes

The table below summarizes the quantitative differences between the three primary synthetic strategies for (COT)Fe(CO)₃, highlighting why the oxidative decarbonylation route is preferred for maximizing yield and purity[2].

Synthesis MethodReagentsReaction ConditionsYieldMajor Byproducts
Thermal COT, Fe(CO)₅Reflux (130 °C), Neat or Nonane60%Fe₂(CO)₆(COT) (8%)
Photochemical COT, Fe(CO)₅UV Irradiation, RT, Hexane72%Fe₂(CO)₆(COT) (Trace)
Oxidative Decarbonylation COT, Fe(CO)₅, Me₃NO0 °C to Reflux (65 °C), THF80%Minimal / None

Mechanistic and Workflow Visualizations

Mechanism FeCO5 Fe(CO)5 Adduct [Fe(CO)4(ONMe3)] FeCO5->Adduct Nucleophilic Attack Me3NO Me3NO Me3NO->Adduct FeCO4 [Fe(CO)4] (Active Species) Adduct->FeCO4 Oxidation Byproducts CO2 + NMe3 Adduct->Byproducts Intermediate [(η2-COT)Fe(CO)4] FeCO4->Intermediate + COT COT Cyclooctatetraene (COT) COT->Intermediate Product (η4-COT)Fe(CO)3 Intermediate->Product Heat / Reflux CO CO (gas) Intermediate->CO

Mechanistic pathway of Me₃NO-promoted oxidative decarbonylation and COT complexation.

Workflow Prep Schlenk Line Preparation Reagents Add COT & Fe(CO)5 Prep->Reagents Oxidant Add Me3NO at 0 °C Reagents->Oxidant Reflux Reflux 1 h (THF) Oxidant->Reflux Workup Filter & Concentrate Reflux->Workup Purify Column Chromatography Workup->Purify Product Pure (COT)Fe(CO)3 Purify->Product

Step-by-step experimental workflow for the synthesis of (COT)Fe(CO)₃.

Step-by-Step Protocols

Protocol A: Me₃NO-Promoted Oxidative Decarbonylation (Primary Method)

This method provides the highest yield and requires the least amount of complex purification[2].

Materials Required:

  • Cyclooctatetraene (COT), 1.0 equivalent.

  • Iron pentacarbonyl [Fe(CO)₅], 2.0 equivalents. (CAUTION: Highly toxic, volatile liquid. Handle exclusively in a well-ventilated fume hood).

  • Trimethylamine N-oxide (Me₃NO), anhydrous, 4.0 equivalents.

  • Tetrahydrofuran (THF), anhydrous and degassed.

  • Schlenk line setup for inert atmosphere (Argon or N₂).

Procedure:

  • Preparation: Flame-dry a 250 mL two-neck Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Backfill the system with argon three times to ensure a strictly inert atmosphere.

  • Reagent Loading: Add the cyclooctatetraene (COT) to the flask containing 50 mL of anhydrous, degassed THF.

  • Addition of Iron Source: Using a gas-tight syringe, carefully add the Fe(CO)₅ to the solution.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Oxidative Decarbonylation: Slowly add the anhydrous Me₃NO in small portions under a positive pressure of argon.

    • Causality Note: Slow addition is critical. The oxidation of the carbonyl ligand to CO₂ is highly exothermic. Adding the oxidant slowly at 0 °C prevents rapid, uncontrolled gas evolution and thermal degradation of the active [Fe(CO)₄] species.

  • Initial Complexation: Stir the mixture at 0 °C for 30 minutes. This allows the formation of the[Fe(CO)₄(ONMe₃)] intermediate and the subsequent initial η²-coordination of the COT ligand.

  • Refluxing: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 1 hour.

    • Causality Note: Refluxing provides the necessary thermal energy to expel the second CO ligand, converting the transient η²-intermediate into the thermodynamically stable η⁴-(COT)Fe(CO)₃ complex[2].

  • Quenching and Workup: Cool the mixture to room temperature. Filter the dark suspension through a short pad of Celite to remove insoluble amine salts and residual iron oxides. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude dark red/brown residue via flash column chromatography on silica gel using pentane or hexane as the eluent. The product elutes rapidly as a dark red band.

  • Isolation: Remove the solvent in vacuo to yield (COT)Fe(CO)₃ as deep red crystals (approx. 80% yield).

Protocol B: Photochemical Synthesis (Alternative Method)

If Me₃NO is unavailable or strictly anhydrous conditions cannot be guaranteed for the oxidant, photochemical ligand ejection serves as a highly effective alternative[2].

Procedure:

  • Setup: In a quartz photochemical reaction vessel, dissolve 1.1 equivalents of COT and 1.0 equivalent of Fe(CO)₅ in degassed hexane[3].

  • Irradiation: Irradiate the mixture with UV light (e.g., using a medium-pressure Hg lamp) at room temperature for 24 hours under continuous argon bubbling.

    • Causality Note: UV light provides the photonic energy necessary to photochemically eject a CO ligand from Fe(CO)₅, generating the 16-electron[Fe(CO)₄] species at room temperature. This avoids the thermal degradation pathways that plague the classical reflux method[4].

  • Workup & Purification: Filter the solution through Celite to remove any insoluble iron clusters formed by side reactions. Concentrate the filtrate and purify via chromatography (hexane eluent) or vacuum sublimation to obtain the product in ~72% yield[2].

Validation & Characterization

To ensure the protocol acts as a self-validating system, verify the synthesized (COT)Fe(CO)₃ against the following analytical standards:

  • Physical Appearance: The pure complex should form long, deep red needles or crystals with a melting point of 94–95 °C[3].

  • Infrared (IR) Spectroscopy: The complex exhibits characteristic terminal metal-carbonyl ν(CO) stretching frequencies. Look for two intense, sharp bands typically observed around 2050 cm⁻¹ and 1990 cm⁻¹ . The complete disappearance of the Fe(CO)₅ bands (2022 and 2000 cm⁻¹) confirms the consumption of the starting material[4].

  • NMR Spectroscopy: At room temperature, the ¹H NMR spectrum will show a single, sharp resonance due to the rapid fluxional behavior ("ring-whizzing") of the iron center migrating around the cyclooctatetraene ring. Cooling the NMR sample to low temperatures (e.g., -150 °C) will freeze this dynamic process, resolving the spectrum into distinct signals corresponding to the coordinated and uncoordinated diene segments.

References

  • Title: Efficient Synthesis of Tricarbonyliron−Diene Complexes Development of an Asymmetric Catalytic Complexation Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Energetics of Variable Hapticity of Carbocyclic Rings in Cyclopentadienylmetal Carbonyl Systems of the Second Row Transition Metals C5H5M(CO)nCmHm (M = Ru, Tc, Mo, Nb) Including Mechanistic Studies of Carbonyl Dissociation Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Photolytic behaviour of tricarbonyl[(1,2,5,6-η)-cycloocta-1,5-diene]iron in solution and low-temperature matrices Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Photochemical Ligand Substitution in (Cyclooctatetraene)iron Tricarbonyl

Introduction & Mechanistic Causality (Cyclooctatetraene)iron tricarbonyl, formally (η4-C8​H8​)Fe(CO)3​ , is a fundamental organometallic complex where the cyclooctatetraene (COT) ring coordinates to the iron center via f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

(Cyclooctatetraene)iron tricarbonyl, formally (η4-C8​H8​)Fe(CO)3​ , is a fundamental organometallic complex where the cyclooctatetraene (COT) ring coordinates to the iron center via four carbon atoms, adopting a tub-like conformation to satisfy the 18-electron rule[1][2]. The photochemical activation of this complex is a highly effective method for synthesizing substituted organometallic derivatives and generating coordinatively unsaturated precursors for photoassisted chemical vapor deposition (PACVD)[3][4].

Causality of Photochemical Activation: Unlike thermal substitution, which is virtually non-existent for this complex at room temperature[4], UV/Visible irradiation excites the molecule via a ligand-field (d-d) transition (at lower energies) or a metal-to-ligand charge transfer (MLCT) (at higher energies)[3]. Population of these anti-bonding orbitals weakens the metal-ligand bonds, triggering two competing primary photolytic decay pathways[3]:

  • CO Dissociation (Major Pathway): The homolytic cleavage of an Fe-CO bond generates a highly reactive 16-electron intermediate, (η4-COT)Fe(CO)2​ . This coordinatively unsaturated species is rapidly trapped by incoming nucleophilic ligands, such as trimethyl phosphite [P(OMe)3​] , to form the monosubstituted product.

  • Hapticity Change (Minor Pathway): The diene ligand slips from an η4 to an η2 coordination mode, temporarily freeing a coordination site on the iron center[3]. Because the unimolecular reversion back to the η4 state is exceptionally fast, trapping this intermediate requires high concentrations of the incoming ligand. If trapped twice, it leads to the complete decoordination of the COT ring[3].

Photochemical Kinetics & Quantitative Data

The efficiency of these pathways is defined by their quantum yields ( Φ ). Experimental data demonstrates that the quantum yield for CO loss ( ΦCO​ ) is significantly higher than that for diene loss ( ΦD​ ) across various irradiation wavelengths[3]. Furthermore, ΦCO​ exhibits a distinct wavelength dependence, peaking at higher excitation energies (e.g., 254 nm)[3].

Table 1: Representative Photochemical Quantum Yields for (η4-diene)Fe/Ru(CO)3​ Systems

ComplexIrradiation Wavelength (nm) ΦCO​ (CO Loss) ΦD​ (Diene Loss)Primary Trapped Product
(η4-COT)Fe(CO)3​ 254~0.40 – 0.60< 0.10 (η4-COT)Fe(CO)2​(L)
(η4-COT)Fe(CO)3​ 313~0.10 – 0.20Trace (η4-COT)Fe(CO)2​(L)
(η4-Butadiene)Fe(CO)3​ 2540.450.05 (η4-Butadiene)Fe(CO)2​(L)

(Note: Data synthesized from comparative diene-metal photolysis studies to illustrate kinetic trends[3][4].)

Mechanistic Pathway Visualization

PhotochemicalPathway N1 (η⁴-COT)Fe(CO)₃ Ground State N2 Excited State (LF / MLCT Transition) N1->N2 hν (UV/Vis) N3 16e⁻ Intermediate (η⁴-COT)Fe(CO)₂ N2->N3 -CO (Major, Φ_CO) N4 Hapticity Shift (η²-COT)Fe(CO)₃ N2->N4 η⁴→η² (Minor, Φ_D) N5 Substituted Product (η⁴-COT)Fe(CO)₂[P(OMe)₃] N3->N5 +P(OMe)₃ (Fast) N4->N1 Reversion (Fast) N6 Diene Loss Product Fe(CO)₃[P(OMe)₃]₂ N4->N6 +2 P(OMe)₃, -COT

Photochemical ligand substitution pathways of (COT)Fe(CO)3 highlighting CO and diene loss mechanisms.

Experimental Design & Self-Validating Controls

To ensure the integrity and reproducibility of the photochemical substitution, the following self-validating system controls must be integrated into the workflow:

  • Dark Control: A parallel reaction vessel wrapped in aluminum foil is maintained at room temperature. Because (η4-COT)Fe(CO)3​ is thermally stable in the dark[4], this control validates that all observed ligand substitution is strictly photo-induced.

  • Rigorous Degassing: The 16-electron intermediate (η4-COT)Fe(CO)2​ is highly susceptible to oxidation. Dissolved O2​ will quench the excited state and decompose the iron complex into insoluble iron oxides. Freeze-pump-thaw degassing is mandatory.

  • Real-Time FTIR Tracking: The substitution of a π -accepting CO ligand with a stronger σ -donating phosphite ligand increases electron density on the iron center. This enhances π -backbonding into the remaining CO ligands, causing a predictable shift of the ν(CO) stretching frequencies to lower wavenumbers.

Step-by-Step Protocol: Synthesis of (η4-COT)Fe(CO)2​[P(OMe)3​]

Reagents & Equipment:

  • (Cyclooctatetraene)iron tricarbonyl (Purified, stored under inert atmosphere)

  • Trimethyl phosphite [P(OMe)3​] (Distilled over sodium)

  • Hexanes (Anhydrous, sparged with N2​ )

  • Photochemical reactor equipped with a medium-pressure Hg lamp and a Pyrex filter ( λ>280 nm) to minimize secondary photolysis.

  • Schlenk line, gas-tight syringes, and FTIR spectrometer with solution cell.

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried 100 mL Pyrex Schlenk flask, dissolve 1.0 mmol of (η4-COT)Fe(CO)3​ in 50 mL of anhydrous hexanes under a strict nitrogen atmosphere.

  • Ligand Addition: Add 1.2 mmol (1.2 equivalents) of P(OMe)3​ via a gas-tight syringe. Causality Note: A slight stoichiometric excess is required to ensure the rapid trapping of the 16-electron intermediate before non-productive recombination with free CO or secondary photolysis occurs[3].

  • Degassing: Subject the solution to three consecutive freeze-pump-thaw cycles. Backfill the flask with ultra-high purity nitrogen.

  • Self-Validation Aliquot: Withdraw a 1 mL aliquot, transfer it to a sealed vial wrapped in aluminum foil, and stir at room temperature (Dark Control).

  • Photolysis: Place the Schlenk flask in the photochemical reactor. Irradiate the vigorously stirred solution at room temperature.

  • FTIR Monitoring: Every 15 minutes, withdraw a 0.2 mL aliquot under N2​ and analyze it via FTIR. Monitor the decay of the parent ν(CO) bands (typically ~2050, 1980 cm−1 ) and the growth of the product bands shifted to lower frequencies.

  • Termination: Once the parent bands are depleted (typically 60–90 minutes), immediately cease irradiation. Critical: Prolonged irradiation leads to secondary photolysis, resulting in the loss of a second CO ligand or the complete dissociation of the COT ring[3].

  • Workup & Purification: Remove the hexanes under reduced pressure. Purify the resulting residue via neutral alumina column chromatography (eluting with a hexanes/diethyl ether gradient) to isolate the pure monosubstituted product.

Data Analysis & Troubleshooting

  • Incomplete Conversion: If the parent FTIR bands cease to decay, the solution may have become opaque due to the formation of colloidal iron (indicating oxygen contamination or thermal degradation)[3]. Ensure strict anaerobic conditions.

  • Excessive Byproducts: The appearance of multiple new ν(CO) bands below 1900 cm−1 indicates over-irradiation and the formation of bis-substituted species (Fe(CO)[P(OMe)3​]2​(COT)) or diene-loss products[3]. Reduce the irradiation time or use a lower-intensity lamp.

  • Dark Control Failure: If the dark control shows product formation, the P(OMe)3​ may contain acidic impurities catalyzing thermal decomposition. Ensure the phosphite is freshly distilled.

References

  • Photochemistry of (η4-diene)Ru(CO)3 Complexes as Precursor Candidates for Photoassisted Chemical Vapor Deposition Source: Organometallics - ACS Publications URL:[Link]

  • Photoassisted Chemical Vapor Deposition Using (η4-Diene)Ru(CO)3 Precursors Source: Organometallics - ACS Publications URL:[Link]

  • Energetics of Variable Hapticity of Carbocyclic Rings in Cyclopentadienylmetal Carbonyl Systems of the Second Row Transition Metals Source: Organometallics - ACS Publications URL:[Link]

  • Cyclooctatetraene Source: Wikipedia URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prevention of Oxidative Degradation of (Cyclooctatetraene)iron Tricarbonyl

Welcome to the technical support center for (cyclooctatetraene)iron tricarbonyl, C₈H₈Fe(CO)₃. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (cyclooctatetraene)iron tricarbonyl, C₈H₈Fe(CO)₃. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for handling this highly useful yet sensitive organometallic complex. The unique reactivity of C₈H₈Fe(CO)₃ makes it a valuable reagent and catalyst, but its susceptibility to oxidative degradation is a critical experimental challenge.[1][2]

This guide moves beyond simple instructions, focusing on the underlying chemical principles to empower you to troubleshoot issues effectively and ensure the integrity of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your work, providing diagnostic questions and actionable protocols to resolve them.

Issue 1: My sample of C₈H₈Fe(CO)₃ has changed color.

Q: My new, orange-red crystals of (cyclooctatetraene)iron tricarbonyl have turned into a brown or black powder after a few days on the bench. What happened?

A: This color change is a clear indicator of oxidative degradation. (Cyclooctatetraene)iron tricarbonyl is an air-sensitive compound, and exposure to atmospheric oxygen and moisture initiates its decomposition.[2][3] The orange-red color is characteristic of the intact complex, while the brown and black solids are likely finely divided, non-stoichiometric iron oxides formed as the iron center is oxidized and the cyclooctatetraene (COT) and carbon monoxide (CO) ligands are displaced.

Q: Can I still use this discolored sample for my reaction?

A: It is strongly advised not to use a visibly decomposed sample. The presence of iron oxides and free organic ligands will introduce significant impurities into your reaction. These impurities can act as catalysts for unintended side reactions, quench reactive intermediates, or complicate the purification of your desired product, ultimately leading to low yields and unreliable results.[4]

Q: Is it possible to purify a partially decomposed sample?

A: Yes, if a significant portion of the sample appears to be intact, purification is possible through filtration and recrystallization under a strictly inert atmosphere. This procedure must be performed using Schlenk techniques or inside a glovebox.

Experimental Protocol: Purification of Partially Decomposed C₈H₈Fe(CO)₃
  • Preparation: Assemble and flame-dry all necessary glassware (e.g., Schlenk flasks, filter cannula) under vacuum and cool under a positive pressure of dry argon or nitrogen.[5][6]

  • Dissolution: In a glovebox or on a Schlenk line, transfer the discolored solid to a Schlenk flask. Add a minimal amount of a dry, deoxygenated, non-polar solvent (e.g., hexane or pentane) to dissolve the orange-red C₈H₈Fe(CO)₃. The insoluble black/brown iron oxides will remain suspended.

  • Filtration: Using a filter cannula (a tube packed with Celite or glass wool), carefully transfer the solution to a second clean, dry Schlenk flask, leaving the solid impurities behind. This transfer must be conducted under a positive pressure of inert gas.

  • Recrystallization: Reduce the volume of the solvent under vacuum until the solution is saturated. Cool the flask to a low temperature (e.g., -20 °C to -78 °C) to induce crystallization of the purified, orange-red C₈H₈Fe(CO)₃.

  • Isolation: Once crystallization is complete, remove the supernatant via cannula. Wash the crystals with a small amount of cold, deoxygenated solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent. Store the product immediately under an inert atmosphere in a sealed container.

Issue 2: My reaction yields are consistently low.

Q: I am using a visually pure sample of C₈H₈Fe(CO)₃, but my yields are poor. What could be the cause?

A: Assuming other reaction parameters are optimized, low yields often trace back to the subtle introduction of air or moisture during the experimental setup. Organometallic reagents require meticulous handling to prevent degradation.[1] Key areas to scrutinize are the quality of your solvents, the dryness of your glassware, and the integrity of your inert atmosphere throughout the procedure.

Q: How do I properly set up a reaction to guarantee an inert environment?

A: The use of a Schlenk line is a fundamental technique for handling air-sensitive reagents. The following protocol outlines a self-validating system for setting up a reaction.

Experimental Protocol: Reaction Setup Using Schlenk Technique
  • Glassware Preparation: Thoroughly clean and oven-dry your reaction flask (e.g., a two-neck Schlenk flask with a sidearm) and magnetic stir bar at >120 °C for at least 4 hours.[5]

  • Assembly and Purging: Immediately assemble the hot flask with a condenser or septum and connect it to a dual-manifold Schlenk line. Evacuate the flask under high vacuum until it cools to room temperature. This process, known as "baking out," removes adsorbed water.

  • Inert Gas Backfill: Refill the flask with a high-purity inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of atmospheric gases.[6]

  • Solvent Transfer: Use a cannula or a dry, gas-tight syringe to transfer the required volume of anhydrous, deoxygenated solvent into the reaction flask under a positive pressure of inert gas.

  • Reagent Addition: Dissolve the C₈H₈Fe(CO)₃ in a separate, purged Schlenk flask. Transfer this solution to the reaction flask via cannula. If adding the solid directly, do so under a strong counter-flow of inert gas.

  • Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil or mercury bubbler. This prevents air from leaking into the system.[5]

Diagram: Inert Atmosphere Reaction Workflow

G cluster_prep Preparation Phase cluster_purge Purging Phase cluster_reaction Reaction Phase A Oven-Dry Glassware (>120°C, 4h) B Hot Assembly & Connect to Schlenk Line A->B E Backfill with Inert Gas (Ar/N₂) C Evacuate Under High Vacuum B->C D Cool to Room Temp Under Vacuum C->D D->E F Evacuate Under High Vacuum E->F H Transfer Anhydrous/ Deoxygenated Solvent G Repeat Cycle 3x F->G G->H I Add C₈H₈Fe(CO)₃ (via Cannula or Counter-flow) H->I J Maintain Positive Pressure (Bubbler) I->J K Run Reaction J->K

Caption: The three-step cycle for deoxygenating solvents.

Safety

Q5: What are the primary safety hazards associated with C₈H₈Fe(CO)₃?

A: The primary hazards are:

  • Toxicity: Like other metal carbonyls, it can be toxic if inhaled or ingested. Decomposition can release carbon monoxide (CO), a highly toxic gas. All manipulations should be performed in a well-ventilated fume hood. [7]* Combustibility: While the bulk solid is stable, finely divided decomposition products (iron metal/oxides) can be pyrophoric and ignite upon exposure to air. [8] Q6: How do I safely quench and dispose of residual C₈H₈Fe(CO)₃?

A: Never dispose of reactive organometallic compounds directly. A controlled quenching procedure is required.

  • Cool: Cool the reaction mixture in an ice bath.

  • Oxidize: While stirring under an inert atmosphere, slowly and carefully add an oxidizing solution, such as a solution of ferric chloride (FeCl₃) in THF or ceric ammonium nitrate (CAN) in methanol. This will decompose the complex into less reactive species. [4]3. Vent: Ensure the reaction is vented to a bubbler, as gas (CO) will be evolved.

  • Dispose: Once the characteristic orange-red color has disappeared and gas evolution has ceased, the resulting mixture can be treated as standard chemical waste according to your institution's guidelines.

References

  • Golovin, M. N., & Weaver, M. J. (1987). Reduction Pathways of Cyclooctatetraene Iron Tricarbonyl as Examined Using Infrared Spectroelectrochemistry. Defense Technical Information Center. [Link]

  • Lin, S., et al. (2001). Gas-Phase Iron Tricarbonyl Cyclooctatetraene Exhibits a “Rigid-Rotor” Microwave Spectrum. Inorganic Chemistry, 40(26), 6862–6867. [Link]

  • Ley, S. V., & Stephenson, G. R. (2002). Product Class 7: Organometallic Complexes of Iron. In Science of Synthesis (Vol. 1). Georg Thieme Verlag. [Link]

  • Wikipedia contributors. (2024, April). Tris(cyclooctatetraene)triiron. Wikipedia. [Link]

  • Schrauzer, G. N., & Glockner, P. W. (1968). Iron Carbonyl Complexes of Cyclooctatetraene Dimers. Journal of the American Chemical Society, 90(11), 2800–2806. [Link]

  • Zhang, M., & Li, G. (2022). Structures and Bonding in Hexacarbonyl Diiron Polyenes: Cycloheptatriene and 1,3,5-Cyclooctatriene. Chemistry, 4(2), 433-442. [Link]

  • Shvo, Y., & Hazum, E. (1978). A study of iron tricarbonyl complexes. DSpace@MIT. [Link]

  • Manuel, T. A., & Stone, F. G. A. (1960). Cycloöctatetraene Iron Tricarbonyl and Related Compounds. Journal of the American Chemical Society, 82(2), 366–372. [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Smith, R. C., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2736–2742. [Link]

  • Merk, W., & Pettit, R. (1967). Oxidative degradation of (benzocyclobutadiene)iron tricarbonyl. Journal of the American Chemical Society, 89(19), 4788–4790. [Link]

  • Elschenbroich, C. (2006). 2.3 The Manipulation of Air-Sensitive Compounds. In Organometallics (3rd ed.). Wiley-VCH.
  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]

Sources

Optimization

column chromatography purification techniques for (cyclooctatetraene)iron tricarbonyl

Technical Support Center: Purification of (Cyclooctatetraene)iron Tricarbonyl Overview The isolation of (cyclooctatetraene)iron tricarbonyl, (COT)Fe(CO)₃, is a notorious bottleneck in organometallic synthesis. As an 18-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of (Cyclooctatetraene)iron Tricarbonyl

Overview The isolation of (cyclooctatetraene)iron tricarbonyl, (COT)Fe(CO)₃, is a notorious bottleneck in organometallic synthesis. As an 18-electron complex where the Fe(CO)₃ fragment coordinates to a 1,3-diene moiety of the tub-shaped cyclooctatetraene ring, it is highly susceptible to oxidative demetalation and acid-catalyzed rearrangements (1)[1]. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure high-yield, high-purity isolation via column chromatography.

Frequently Asked Questions & Troubleshooting

Q1: My complex decomposes into a brown/black streak on the column. What causes this, and how do I prevent it? Causality: The brown/black streak consists of iron(III) oxide/hydroxide or metallic iron nanoparticles. This degradation is triggered by two primary factors:

  • Protic Cleavage: Acidic silanol (Si-OH) groups on standard silica gel can protonate the coordinated COT ring, forming an unstable bicyclo[5.1.0]octadienyliron tricarbonyl cation intermediate that rapidly degrades (2)[2].

  • Oxidative Demetalation: Trace oxygen reacts with the electron-rich metal center, stripping the iron from the organic ligand. Solution: You must construct a self-validating, inert system. Use deactivated alumina (Brockmann Activity II or III) or triethylamine-treated silica gel (3)[3]. Perform the entire chromatography under strict Schlenk conditions using thoroughly degassed non-polar solvents (e.g., pentane).

Q2: How do I efficiently separate the monomeric (COT)Fe(CO)₃ from the dimeric (COT)Fe₂(CO)₆ byproduct? Causality: During the thermal or photochemical synthesis, over-reaction can lead to a second Fe(CO)₃ fragment coordinating to the opposite face of the COT ring, yielding the hexacarbonyldiiron dimer (1)[1]. Solution: Exploit the polarity and steric differences. The monomeric (COT)Fe(CO)₃ has a higher retention factor ( Rf​ ) and elutes faster in pure pentane. The bulkier, more polar dimer interacts more strongly with the stationary phase. Maintain isocratic elution with pure pentane; introducing even 1% ether will cause co-elution.

Q3: Why is my isolated yield lower than expected even when the column looks clean? Causality: (COT)Fe(CO)₃ is volatile and thermally sensitive. Prolonged application of high vacuum to remove the eluent can sublimate the product, while rotary evaporation at elevated temperatures (e.g., >25 °C) induces thermal decarbonylation or aggregation. Solution: Use a low-boiling eluent like pentane. Remove the solvent at 0 °C under a moderate vacuum, and immediately store the resulting dark red-orange liquid or crystals at -20 °C under argon.

Quantitative Data & Fraction Analysis

To ensure trust in your fraction pooling, do not rely solely on visual color. Validate each fraction using FT-IR spectroscopy (solution cell, pentane) to confirm the characteristic carbonyl stretching frequencies ( νCO​ ) before combining.

Chemical SpeciesVisual Appearance on Column Rf​ (in pure Pentane)FT-IR νCO​ (cm⁻¹, pentane)Troubleshooting Notes
Fe(CO)₅ (Unreacted)Pale Yellow Band~0.902022, 2000Highly toxic and volatile; elutes near the solvent front.
(COT)Fe(CO)₃ (Target)Orange-Red Band~0.602050, 1990, 1970Thermally sensitive; collect in a cooled Schlenk flask.
(COT)Fe₂(CO)₆ (Byproduct)Dark Red Band~0.302040, 1980Indicates over-irradiation during synthesis.

Chromatographic Workflow & Logic

G Crude Crude Reaction Mixture Fe(CO)5 + (COT)Fe(CO)3 + (COT)Fe2(CO)6 ColPrep Column Preparation Deactivated Silica/Alumina + Argon Crude->ColPrep Elution Isocratic Elution Degassed Pentane (Strict Schlenk) ColPrep->Elution Band1 Fraction 1: Fe(CO)5 Yellow Band (Rf ~0.9) Elution->Band1 Fast Band2 Fraction 2: (COT)Fe(CO)3 Orange-Red Band (Rf ~0.6) Elution->Band2 Target Band3 Fraction 3: (COT)Fe2(CO)6 Dark Red Band (Rf ~0.3) Elution->Band3 Slow Degradation Decomposition (Brown/Black) Iron Oxides / Nanoparticles Elution->Degradation O2 or Acidic Sites

Figure 1: Chromatographic workflow and troubleshooting logic for the purification of (COT)Fe(CO)3.

Validated Experimental Protocol: Schlenk Chromatography

This self-validating protocol ensures the integrity of the (COT)Fe(CO)₃ complex by eliminating protic and oxidative degradation pathways.

Step 1: Sorbent Deactivation and Preparation

  • In a large Schlenk flask, suspend 100 g of silica gel (230–400 mesh) in 300 mL of anhydrous, argon-sparged pentane.

  • Add 15 mL of anhydrous triethylamine (Et₃N) to the slurry. Stir gently under argon for 2 hours to cap all acidic silanol sites (3)[3].

  • Wash the silica with 500 mL of pure degassed pentane via a filter cannula to remove excess Et₃N.

Step 2: Column Packing

  • Utilize a water-jacketed Schlenk chromatography column. Circulate cooling water at 10 °C to mitigate the thermal instability of the complex.

  • Slurry-pack the deactivated silica into the column under a positive pressure of argon. Ensure the sorbent bed is perfectly level and free of air bubbles.

Step 3: Sample Loading

  • Concentrate the crude photochemical or thermal reaction mixture under vacuum to a minimal volume (~5 mL).

  • Using a gas-tight syringe or cannula, carefully apply the dark red crude mixture directly to the top of the silica bed.

  • Rinse the original flask with 2 mL of degassed pentane and apply to the column to ensure quantitative transfer.

Step 4: Isocratic Elution

  • Fill the solvent reservoir with anhydrous, freeze-pump-thaw degassed pentane.

  • Apply a slight argon overpressure (0.1–0.2 bar) to achieve a steady flow rate (~5 mL/min).

  • Monitor the bands visually and collect fractions into argon-flushed Schlenk tubes.

    • Discard the first pale yellow band (unreacted Fe(CO)₅).

    • Collect the main orange-red band ((COT)Fe(CO)₃).

    • Leave the slow-moving dark red band ((COT)Fe₂(CO)₆) on the column.

Step 5: Isolation and Storage

  • Verify the identity of the orange-red fraction via FT-IR (target peaks: 2050, 1990, 1970 cm⁻¹).

  • Transfer the validated fractions to a pre-weighed Schlenk flask.

  • Remove the pentane solvent at 0 °C using a vacuum line equipped with a high-capacity cold trap. Do not use a standard rotary evaporator.

  • Backfill with argon and store the isolated product at -20 °C in the dark.

References

  • Efficient Synthesis of Tricarbonyliron−Diene Complexes Development of an Asymmetric Catalytic Complexation. Chemical Reviews - ACS Publications.
  • Organometallic Fragments in Microporous Solids: Intrazeolite Chemistry of (Cyc1ooctatetraene)iron Tricarbonyl. ResearchGate.
  • Synthesis via Metal Complexes of Dienes. Thieme-Connect.

Sources

Troubleshooting

minimizing side products during (cyclooctatetraene)iron tricarbonyl preparation

Welcome to the technical support center for the synthesis of (cyclooctatetraene)iron tricarbonyl, (C₈H₈)Fe(CO)₃. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (cyclooctatetraene)iron tricarbonyl, (C₈H₈)Fe(CO)₃. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing side products during this classic organometallic preparation. The information herein is structured to address common issues encountered in the laboratory, moving from specific troubleshooting problems to broader frequently asked questions.

Part 1: Troubleshooting Guide

This section addresses specific experimental observations and provides actionable solutions to minimize the formation of common impurities and side products.

Question 1: My final product is contaminated with significant amounts of binuclear iron complexes, such as C₈H₈Fe₂(CO)₆ and C₈H₈Fe₂(CO)₅. How can I prevent their formation?

Answer:

The formation of binuclear and higher nuclearity iron carbonyl complexes is a common issue in this synthesis, arising from the reaction of the desired (C₈H₈)Fe(CO)₃ product with excess or highly reactive iron carbonyl species in the reaction mixture.[1] The key to minimizing these side products lies in carefully controlling the stoichiometry and reaction conditions.

Causality and Mechanism: The reaction between cyclooctatetraene (COT) and an iron carbonyl source like iron pentacarbonyl (Fe(CO)₅) or diiron nonacarbonyl (Fe₂(CO)₉) proceeds through the coordination of an Fe(CO)ₓ fragment to the COT ring. If an excess of the iron carbonyl reagent is present, or if reaction conditions are too harsh (e.g., excessively high temperatures), the initially formed (C₈H₈)Fe(CO)₃ can react further to yield binuclear species.[1][2] Density functional theory calculations have shown that various isomers of C₈H₈Fe₂(CO)₆ are energetically accessible, making their formation plausible under standard reaction conditions.[1]

Recommended Solutions:

  • Adjust Stoichiometry: Employ a slight excess of cyclooctatetraene relative to the iron carbonyl source. This ensures that the iron carbonyl reagent is the limiting reactant, reducing the probability of a second iron carbonyl unit adding to the product.

  • Slow Addition of Reagents: Instead of adding all the iron carbonyl reagent at once, use a syringe pump or a dropping funnel for slow, controlled addition to the refluxing solution containing cyclooctatetraene. This maintains a low instantaneous concentration of the iron carbonyl species.

  • Choice of Iron Carbonyl Source: Diiron nonacarbonyl (Fe₂(CO)₉) is often preferred over iron pentacarbonyl (Fe(CO)₅) for this synthesis.[3] Fe₂(CO)₉ is less volatile and can serve as a cleaner source of the reactive "Fe(CO)₄" fragment, often leading to fewer side products under thermal conditions.

  • Strict Temperature Control: Avoid overheating the reaction mixture. High temperatures can promote the dissociation of CO ligands from Fe(CO)₅, generating highly reactive, coordinatively unsaturated iron species that readily lead to cluster formation.[4]

Troubleshooting Logic for Binuclear Impurities

Caption: Logic diagram for diagnosing and solving binuclear side product formation.

Question 2: I am using a photochemical synthesis method and observing the formation of pentacarbonyl(cyclooctatetraene)di-iron and free cyclooctatetraene. What is happening and how can I improve the yield of the desired product?

Answer:

Photochemical routes offer an alternative to thermal synthesis but come with their own set of potential side reactions. The observation of pentacarbonyl(cyclooctatetraene)di-iron is a known outcome of the photolysis of (C₈H₈)Fe(CO)₃.[5]

Causality and Mechanism: Irradiation of (C₈H₈)Fe(CO)₃ with UV or visible light can induce the loss of a carbonyl ligand, generating a highly reactive intermediate. This intermediate can then react with another molecule of (C₈H₈)Fe(CO)₃ or other species in the solution, leading to the formation of dinuclear complexes and the release of the cyclooctatetraene ligand.[5] Over-irradiation is a common cause for the degradation of the desired product.

Recommended Solutions:

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy to monitor the reaction. The characteristic CO stretching frequencies in the IR spectrum can help distinguish between the starting materials, product, and major carbonyl-containing side products.[2] Stop the reaction once the formation of the desired product plateaus to avoid secondary photochemical decomposition.

  • Optimize Wavelength and Light Intensity: Use a light source with a wavelength optimized for the excitation of the iron carbonyl precursor (e.g., Fe(CO)₅) rather than the product. High-intensity light sources can accelerate product decomposition; using a lower-power lamp or increasing the distance between the lamp and the reaction vessel may be beneficial.

  • Consider a Thermal Route: If photochemical side reactions prove difficult to control, a thermal synthesis using Fe₂(CO)₉ is a reliable and often cleaner alternative for producing (C₈H₈)Fe(CO)₃ on a laboratory scale.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal reaction conditions (temperature, solvent) for a thermal synthesis?

A1: For a thermal synthesis, the reaction is typically carried out at the reflux temperature of a high-boiling inert solvent. Ethers like dioxane or dibutyl ether are commonly used.[6] It is crucial to use dry, deoxygenated solvents to prevent the formation of iron oxides and other impurities. The system must be maintained under a positive pressure of an inert gas like nitrogen or argon throughout the experiment.[3]

Q2: How does the purity of the starting cyclooctatetraene (COT) affect the reaction?

A2: The purity of COT is critical. Commercial COT can contain isomers or oxidation products that can lead to the formation of undesired organometallic complexes.[7] It is highly recommended to purify commercial COT before use, for example, by vacuum distillation.

Q3: My final product appears as a dark, oily substance instead of the expected orange solid. What could be the cause?

A3: The desired (C₈H₈)Fe(CO)₃ is an orange, crystalline solid with a melting point of 93-95 °C.[8][9] An oily or dark-colored product suggests the presence of significant impurities. Potential causes include:

  • Residual Solvent: Incomplete removal of the high-boiling solvent used during the reaction.

  • Formation of Fe₃(CO)₁₂: Triiron dodecacarbonyl is a dark green solid and can form under certain conditions. It can sometimes be removed by chromatography.[3]

  • Thermal Decomposition: Prolonged heating can lead to the decomposition of the product.

  • Oxidation: Exposure of the product to air can cause oxidation and decomposition.

Purification by column chromatography on alumina or silica gel, followed by recrystallization from a non-polar solvent like hexane, is typically required to obtain a pure, crystalline product.

Q4: What is the role of the inert atmosphere, and why is it so important?

A4: The iron carbonyl reagents and the final product are sensitive to air and moisture.[10] Iron carbonyls can be oxidized, and the low-valent iron center in the final complex is susceptible to oxidation, which leads to decomposition. Performing the entire experiment—from solvent and reagent preparation to the reaction, workup, and storage—under an inert atmosphere (e.g., using Schlenk line techniques or a glovebox) is essential for achieving a high yield and purity.[3][6]

Part 3: Experimental Protocols and Data

Optimized Protocol for Thermal Synthesis of (C₈H₈)Fe(CO)₃

This protocol is designed to maximize the yield of the desired product while minimizing the formation of binuclear side products.

Workflow Diagram:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Solvent 1. Deoxygenate Solvent (Dibutyl Ether) Prep_COT 2. Purify COT (Vacuum Distillation) Prep_Solvent->Prep_COT Prep_App 3. Assemble & Flush Apparatus (Nitrogen Atmosphere) Prep_COT->Prep_App Charge_Reagents 4. Charge Flask with Solvent and COT Heat 5. Heat to Reflux Charge_Reagents->Heat Add_Fe2CO9 6. Add Fe₂(CO)₉ Portion-wise Heat->Add_Fe2CO9 Reflux 7. Reflux & Monitor (TLC/IR, ~4-6 hours) Add_Fe2CO9->Reflux Cool 8. Cool to Room Temp Filter 9. Filter through Celite Cool->Filter Evaporate 10. Remove Solvent (Reduced Pressure) Filter->Evaporate Chromatography 11. Column Chromatography (Alumina, Hexane) Evaporate->Chromatography Recrystallize 12. Recrystallize (Hexane) Chromatography->Recrystallize

Caption: Optimized workflow for the synthesis of (C₈H₈)Fe(CO)₃.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere of nitrogen, charge a three-necked flask equipped with a reflux condenser and a mechanical stirrer with 150 mL of dry, deoxygenated dibutyl ether.

  • Reagent Addition: Add freshly distilled cyclooctatetraene (5.2 g, 50 mmol) to the solvent.

  • Reaction Initiation: Heat the mixture to reflux (approx. 142 °C). Once refluxing, begin adding diiron nonacarbonyl (Fe₂(CO)₉, 14.5 g, 40 mmol) in small portions over 1-2 hours. Causality Note: Portion-wise addition prevents a rapid evolution of CO gas and helps control the concentration of reactive iron species, minimizing side reactions.[3]

  • Reaction Monitoring: Maintain the reflux and stir vigorously. The reaction progress can be monitored by taking small aliquots and analyzing them by TLC (hexane as eluent) or by checking the disappearance of the insoluble Fe₂(CO)₉. The reaction is typically complete in 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the dark solution through a pad of Celite under nitrogen to remove insoluble iron residues.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting crude product should be purified by column chromatography on alumina, eluting with hexane. The desired (C₈H₈)Fe(CO)₃ moves as a bright orange band.

    • Collect the orange fraction, remove the solvent, and recrystallize the resulting solid from a minimal amount of cold hexane to yield pure orange crystals.

Table 1: Influence of Reaction Parameters on Product Distribution
ParameterCondition A (Suboptimal)Condition B (Optimized)Predominant Product(s) under Condition APredominant Product(s) under Condition B
Iron Source Fe(CO)₅Fe₂(CO)₉(C₈H₈)Fe(CO)₃, C₈H₈Fe₂(CO)₆[1](C₈H₈)Fe(CO)₃ [3]
Stoichiometry 1:1 (COT:Fe)1.25:1 (COT:Fe)(C₈H₈)Fe(CO)₃, Binuclear complexes(C₈H₈)Fe(CO)₃
Addition Method All at oncePortion-wise over 2h(C₈H₈)Fe(CO)₃, Side Products(C₈H₈)Fe(CO)₃
Atmosphere Air-sensitive, some exposureStrictly inert (N₂)Lower yield, decomposition productsHigh yield, pure product[6]

References

  • Chen, J., Lei, G., Xu, W., Pan, Z., Zhang, S., & Zhang, Z. (n.d.). Synthesis, spectra, and crystal structure of novel isomerized products of (cyclooctatetraene)dicarbonyl(ethoxyarylcarbene)iron and (8-dihydro-3,5-η-cyclooctatrienyl)tricarbonylaryliron complexes. Organometallics. [Link]

  • Wikipedia. (2025, July 25). (Cyclooctatetraene)iron tricarbonyl. [Link]

  • NIST. (n.d.). Iron, tricarbonyl[(1,2,3,4-η4)-1,3,5,7-cyclooctatetraene]-. NIST Chemistry WebBook. [Link]

  • Ereztech. (n.d.). Tricarbonyl(cyclooctatetraene)iron. [Link]

  • Schwartz, J. (1972). Photochemistry of tricarbonyl(cyclo-octatetraene)iron. Journal of the Chemical Society, Chemical Communications, (13), 814. [Link]

  • King, R. B., & Zerner, M. C. (2001). Binuclear cyclooctatetraene–iron carbonyl complexes: examples of fluxionality and valence tautomerism. New Journal of Chemistry, 25(11), 1339-1346. [Link]

  • Chegg. (2021, November 30). The reaction of cyclooctatetraene with iron pentacarbonyl is shown below. [Link]

  • Fu, W., Edelmann, F., & Takats, J. (2007). Synthesis, Characterization and Reactivity of the Tricarbonyl(formylcycloheptatrienyl)iron‐Anion [(η3‐C7H6CHO)Fe(CO)3]−. Zeitschrift für anorganische und allgemeine Chemie, 633(8), 1163-1170. [Link]

  • Chegg. (2021, November 30). Solved The reaction of cyclooctatetraene with iron. [Link]

  • Manuel, T. A., & Stone, F. G. A. (1960). Cycloöctatetraene Iron Tricarbonyl and Related Compounds. Journal of the American Chemical Society, 82(2), 366-372. [Link]

  • Neerup, R., Løge, I. A., & Fosbøl, P. L. (2023). FeCO3 Synthesis Pathways: The Influence of Temperature, Duration, and Pressure. ACS Omega, 8(3), 3404–3414. [Link]

  • Organic Syntheses. (n.d.). Disodium Tetracarbonylferrate. [Link]

  • Bankole, M. B., et al. (2018). Optimization of supported bimetallic (Fe-Co/CaCO3) catalyst synthesis parameters for carbon nanotubes growth using factorial experimental design. ResearchGate. [Link]

  • Azmoon, B., et al. (2019). CaCO3 supported Co-Fe catalysts for carbon nanotube synthesis in fluidized bed reactors. Journal of the Taiwan Institute of Chemical Engineers, 97, 361-372. [Link]

  • Organic Syntheses. (n.d.). Cyclobutadieneiron Tricarbonyl. [Link]

  • Golovin, M. N., & Weaver, M. J. (1987). Reduction Pathways of Cyclooctatetraene Iron Tricarbonyl as Examined Using Infrared Spectroelectrochemistry. DTIC. [Link]

  • Neerup, R., Løge, I. A., & Fosbøl, P. L. (2023). FeCO3 Synthesis Pathways: The Influence of Temperature, Duration, and Pressure. ACS Omega, 8(3), 3404-3414. [Link]

  • Merlini, L., et al. (n.d.). Supplementary material: High-pressure synthesis of an iron carbonate, Fe2[CO3]3. [Link]

  • Edelmann, F. T. (1996). Cyclooctatetraene made easy. ResearchGate. [Link]

  • McIndoe, J. S. (2013). Gas phase reactivity of iron pentacarbonyl with anionic metal clusters. International Journal of Mass Spectrometry, 354-355, 238-242. [Link]

  • Johnson, B. F. G., et al. (1968). Reactivity of co-ordinated ligands. Part VI. Electrophilic substitution and addition reactions of co-ordinated cyclo-octatetraene. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1665-1668. [Link]

  • ResearchGate. (n.d.). Photochemical and thermal reaction scheme for cyclooctatetraene. [Link]

  • Das, A., et al. (2014). Thermal and photochemical reactivity of manganese tricarbonyl and tetracarbonyl complexes with a bulky diazabutadiene ligand. Inorganic Chemistry, 53(8), 4081-4088. [Link]

  • Grubbs, R., et al. (1968). Iron tricarbonyl cyclooctatetraene complexes. Journal of the American Chemical Society, 90(18), 5040-5041. [Link]

Sources

Reference Data & Comparative Studies

Validation

IR Spectroscopy Comparison Guide: (Cyclooctatetraene)iron Tricarbonyl Derivatives

Executive Summary For organometallic researchers and materials scientists, tracking the electronic and structural dynamics of transition metal complexes is critical for catalyst development and mechanistic studies. The (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For organometallic researchers and materials scientists, tracking the electronic and structural dynamics of transition metal complexes is critical for catalyst development and mechanistic studies. The (cyclooctatetraene)iron tricarbonyl complex, or (COT)Fe(CO)₃, serves as an exceptional model system. Because the Fe(CO)₃ moiety is highly sensitive to the electronic environment of the coordinated η⁴-COT ligand, infrared (IR) spectroscopy of the carbonyl stretching region (ν(CO)) acts as a precise internal "reporter" of electron density.

This guide objectively compares the IR spectroscopic profiles of neutral (COT)Fe(CO)₃ against its radical anion, protonated cation, and zeolite-adsorbed derivatives. By synthesizing field-proven experimental protocols with mechanistic causality, this document provides a comprehensive framework for utilizing IR spectroelectrochemistry and matrix-isolation techniques.

Mechanistic Causality: The Synergic Bonding Model

To interpret the IR shifts across different (COT)Fe(CO)₃ derivatives, one must understand the causality dictated by the Blyholder Synergic Bonding Model .

The carbon-oxygen bond strength in the carbonyl ligands is inversely proportional to the electron density at the iron center.

  • Electron-Rich States (Reduction): When the complex is reduced to a radical anion, the added electron density localizes significantly onto the Fe(CO)₃ moiety[1]. This forces the iron center to increase π-backbonding into the π* antibonding orbitals of the CO ligands. Consequently, the C≡O bond weakens, and the ν(CO) stretching frequencies shift dramatically to lower wavenumbers[1].

  • Electron-Deficient States (Protonation): Conversely, when the COT ring is protonated to form the homotropylium cation, electron density is pulled away from the metal. The iron center reduces its π-backbonding, strengthening the C≡O bond and shifting the ν(CO) bands to higher wavenumbers[2].

G A Radical Anion [(COT)Fe(CO)3]⁻ A_effect Increased e⁻ Density Stronger π-Backbonding A->A_effect B Neutral Complex (COT)Fe(CO)3 B_IR Baseline ν(CO) (~1980, 2050 cm⁻¹) B->B_IR C Protonated Cation [(C8H9)Fe(CO)3]⁺ C_effect Decreased e⁻ Density Weaker π-Backbonding C->C_effect A_IR ν(CO) Shifts Down (~1890, 1940 cm⁻¹) A_effect->A_IR C_IR ν(CO) Shifts Up (~2047, 2092 cm⁻¹) C_effect->C_IR

Electronic effects of redox and protonation states on Fe-CO π-backbonding and IR frequencies.

Comparative IR Data Analysis

The following table summarizes the quantitative IR stretching frequencies for (COT)Fe(CO)₃ across various structural and electronic states. The ν(CO) region (1800–2200 cm⁻¹) is the primary diagnostic marker, while the ν(C-H) region provides secondary confirmation of ligand integrity.

Derivative / StateEnvironmentν(CO) Stretches (cm⁻¹)ν(C-H) Stretches (cm⁻¹)Electronic Implication
Neutral (COT)Fe(CO)₃ Aprotic Solvent / Neat2050, 1980[1]3075, 3040, 3022[3]Baseline η⁴-coordination
Radical Anion[(COT)Fe(CO)₃]•⁻ Acetonitrile (Electrochem)1940, 1890[1]N/AHigh π-backbonding
Homotropylium Cation [(C₈H₉)Fe(CO)₃]⁺ H-Y Zeolite / Acidic Matrix2092, 2047[2]N/ALow π-backbonding
Zeolite-Adsorbed (COT)Fe(CO)₃ Dehydrated Na-Y Zeolite1945, 1935, 1912[2]N/ASymmetry alteration of Fe(CO)₃

Note: The C-H stretches of the neutral complex are blue-shifted compared to free uncoordinated cyclooctatetraene (which typically appears at 3013–3015 cm⁻¹) due to the kinematic coupling and structural rigidity imposed by the metal center[3].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . They incorporate internal controls (such as electrochemical reversibility and baseline spectral subtraction) to prevent false-positive peak assignments.

Protocol 1: FTIR Spectroelectrochemistry (FTIR-SEC) of the Radical Anion

This workflow uses an Optically Transparent Thin-Layer Electrochemical (OTTLE) cell to simultaneously reduce the complex and monitor its IR shifts in real-time[1].

Step-by-Step Methodology:

  • Cell Preparation: Assemble a gastight OTTLE cell equipped with CaF₂ windows, a gold minigrid working electrode, a platinum gauze counter electrode, and a silver wire pseudo-reference electrode.

  • Sample Loading: Dissolve 5 mM of neutral (COT)Fe(CO)₃ in dry acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Baseline Validation: Record a background FTIR spectrum of the unpoised cell. Verify the presence of the neutral ν(CO) bands at 1980 and 2050 cm⁻¹[1].

  • Electrochemical Reduction: Apply a reducing potential of -1.34 V vs. SCE (Standard Calomel Electrode)[1].

  • Spectral Acquisition: Record FTIR spectra at 30-second intervals. Observe the depletion of the 1980/2050 cm⁻¹ bands and the emergence of the radical anion bands at 1890 and 1940 cm⁻¹[1].

  • Self-Validation (Reversibility Check): Apply an oxidizing potential (e.g., -0.5 V vs. SCE). The clean regeneration of the 1980/2050 cm⁻¹ bands confirms that the reduction was chemically reversible and that the Fe(CO)₃ moiety remained structurally intact[1].

Workflow Step1 1. Prepare OTTLE Cell (CaF₂ windows, Au minigrid) Step2 2. Load Sample (5 mM Complex + 0.1 M TBAPF₆ in MeCN) Step1->Step2 Step3 3. Apply Potential (-1.34 V vs SCE) Step2->Step3 Step4 4. Record FTIR Spectra (Monitor ν(CO) region 2200-1700 cm⁻¹) Step3->Step4 Step5 5. Reversibility Validation (Apply oxidizing potential to regenerate neutral IR bands) Step4->Step5

Self-validating FTIR-SEC workflow for generating and characterizing the radical anion.

Protocol 2: Intrazeolite Protonation to Homotropylium Cation

This protocol utilizes the defined Brønsted acidity of H-Y zeolites to protonate the COT ring without utilizing coordinating liquid acids that might displace the carbonyl ligands[2].

Step-by-Step Methodology:

  • Zeolite Dehydration: Calcine H-Y zeolite (highly acidic faujasite) under a vacuum at 400 °C for 12 hours to remove all adventitious water. Self-Validation: Record an IR spectrum of the blank zeolite to ensure the absence of the broad -OH bending water band near 1630 cm⁻¹.

  • Vapor-Phase Adsorption: Introduce (COT)Fe(CO)₃ vapor to the dehydrated H-Y zeolite at room temperature under a high vacuum manifold.

  • Equilibration: Allow the system to equilibrate for 2 hours, ensuring the complex diffuses into the large zeolite supercages[2].

  • IR Characterization: Record the IR spectrum using a diffuse reflectance (DRIFTS) accessory or by pressing a KBr pellet in a glovebox.

  • Data Interpretation: The clean formation of the bicyclo[5.1.0]octadienyliron tricarbonyl cation (homotropylium derivative) is confirmed by the disappearance of the 1980/2050 cm⁻¹ bands and the appearance of strong bands at 2047 and 2092 cm⁻¹[2].

References

  • Organometallic Fragments in Microporous Solids: Intrazeolite Chemistry of (Cyclooctatetraene)
  • Source: dtic.
  • Source: dtic.

Sources

Comparative

A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of (Cyclooctatetraene)iron Tricarbonyl and Iron Pentacarbonyl

For researchers and professionals in organometallic chemistry and drug development, mass spectrometry stands as an indispensable tool for molecular weight determination and structural elucidation. The fragmentation patte...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in organometallic chemistry and drug development, mass spectrometry stands as an indispensable tool for molecular weight determination and structural elucidation. The fragmentation patterns observed under electron ionization (EI) provide a molecular fingerprint, offering deep insights into the stability and bonding within a complex. This guide provides an in-depth comparison of the EI mass spectrometry fragmentation behavior of two foundational organoiron compounds: (Cyclooctatetraene)iron Tricarbonyl, (C₈H₈)Fe(CO)₃, and Iron Pentacarbonyl, Fe(CO)₅.

Principles of Electron Ionization Mass Spectrometry for Organometallic Complexes

Electron ionization is a hard ionization technique that involves bombarding a gaseous molecule with high-energy electrons (typically 70 eV).[1][2] This process ejects an electron from the molecule, forming a molecular ion (M⁺˙). The excess energy imparted during ionization often leads to the fragmentation of this molecular ion. In the context of organometallic compounds like iron carbonyls, this fragmentation typically involves the sequential loss of neutral ligands, reflecting the relative strengths of the metal-ligand bonds.[3] For the air- and moisture-sensitive compounds discussed herein, careful sample handling is critical to prevent decomposition prior to analysis.[4]

Fragmentation Pattern of Iron Pentacarbonyl, Fe(CO)₅

Iron pentacarbonyl is a homoleptic metal carbonyl, meaning it has only one type of ligand—carbon monoxide. Its structure is trigonal bipyramidal.[5] The mass spectrum of Fe(CO)₅ is a classic example of the stepwise loss of ligands.

The fragmentation pathway is initiated by the formation of the molecular ion, [Fe(CO)₅]⁺˙, which then undergoes sequential loss of the five carbonyl (CO) ligands. This process is driven by the excess internal energy of the ion, leading to the formation of a series of daughter ions, culminating in the bare iron cation, Fe⁺.[6] The relative intensities of the fragment ions can provide information about the stability of the intermediate species.

Key Fragmentation Steps for Fe(CO)₅:
  • Step 1: Fe(CO)₅ + e⁻ → [Fe(CO)₅]⁺˙ + 2e⁻

  • Step 2: [Fe(CO)₅]⁺˙ → [Fe(CO)₄]⁺˙ + CO

  • Step 3: [Fe(CO)₄]⁺˙ → [Fe(CO)₃]⁺˙ + CO

  • Step 4: [Fe(CO)₃]⁺˙ → [Fe(CO)₂]⁺˙ + CO

  • Step 5: [Fe(CO)₂]⁺˙ → [Fe(CO)]⁺˙ + CO

  • Step 6: [Fe(CO)]⁺˙ → Fe⁺ + CO

The mass spectrum is characterized by a series of peaks separated by 28 m/z units, corresponding to the mass of a neutral CO molecule.

G Fe(CO)5 [Fe(CO)₅]⁺˙ m/z 196 Fe(CO)4 [Fe(CO)₄]⁺˙ m/z 168 Fe(CO)5->Fe(CO)4 -CO Fe(CO)3 [Fe(CO)₃]⁺˙ m/z 140 Fe(CO)4->Fe(CO)3 -CO Fe(CO)2 [Fe(CO)₂]⁺˙ m/z 112 Fe(CO)3->Fe(CO)2 -CO Fe(CO)1 [Fe(CO)]⁺˙ m/z 84 Fe(CO)2->Fe(CO)1 -CO Fe Fe⁺ m/z 56 Fe(CO)1->Fe -CO

Caption: Fragmentation pathway of Iron Pentacarbonyl.

Fragmentation Pattern of (Cyclooctatetraene)iron Tricarbonyl, (C₈H₈)Fe(CO)₃

(Cyclooctatetraene)iron tricarbonyl is a more complex organometallic compound, featuring both carbonyl ligands and a larger organic ligand, cyclooctatetraene (COT). This difference in ligation leads to a more varied fragmentation pattern compared to iron pentacarbonyl.

The fragmentation of (C₈H₈)Fe(CO)₃ also begins with the formation of the molecular ion, [(C₈H₈)Fe(CO)₃]⁺˙. From this parent ion, two principal fragmentation pathways are observed: the sequential loss of the three carbonyl ligands, and the loss of the entire cyclooctatetraene ligand. The appearance energy data from the NIST Chemistry WebBook indicates the energy required for each fragmentation step.[7]

Key Fragmentation Steps for (C₈H₈)Fe(CO)₃:
  • Pathway A: Sequential CO Loss

    • [(C₈H₈)Fe(CO)₃]⁺˙ → [(C₈H₈)Fe(CO)₂]⁺˙ + CO

    • [(C₈H₈)Fe(CO)₂]⁺˙ → [(C₈H₈)Fe(CO)]⁺˙ + CO

    • [(C₈H₈)Fe(CO)]⁺˙ → [(C₈H₈)Fe]⁺˙ + CO

  • Pathway B: Loss of COT Ligand

    • [(C₈H₈)Fe]⁺˙ → Fe⁺ + C₈H₈

A notable feature is the presence of the [(C₈H₈)Fe]⁺˙ ion, which represents the iron atom complexed solely with the cyclooctatetraene ligand. Further fragmentation of this ion leads to the bare iron cation. The mass spectrum will also show peaks corresponding to the organic ligand itself and its fragments.

G cluster_A Pathway A: CO Loss cluster_B Pathway B: COT Loss (C8H8)Fe(CO)3 [(C₈H₈)Fe(CO)₃]⁺˙ m/z 244 (C8H8)Fe(CO)2 [(C₈H₈)Fe(CO)₂]⁺˙ m/z 216 (C8H8)Fe(CO)3->(C8H8)Fe(CO)2 -CO (C8H8)Fe(CO)1 [(C₈H₈)Fe(CO)]⁺˙ m/z 188 (C8H8)Fe(CO)2->(C8H8)Fe(CO)1 -CO (C8H8)Fe [(C₈H₈)Fe]⁺˙ m/z 160 (C8H8)Fe(CO)1->(C8H8)Fe -CO Fe Fe⁺ m/z 56 (C8H8)Fe->Fe -C₈H₈

Caption: Fragmentation pathways of (Cyclooctatetraene)iron Tricarbonyl.

Comparative Analysis

The primary distinction in the fragmentation patterns of these two compounds lies in the diversity of ligands.

FeatureIron Pentacarbonyl (Fe(CO)₅)(Cyclooctatetraene)iron Tricarbonyl ((C₈H₈)Fe(CO)₃)
Molecular Ion (m/z) 196244
Primary Fragmentation Sequential loss of five CO ligands.Sequential loss of three CO ligands and loss of the C₈H₈ ligand.
Key Fragment Series [Fe(CO)n]⁺˙ (n=0-4)[C₈H₈Fe(CO)n]⁺˙ (n=0-2)
Terminal Fragment Fe⁺Fe⁺
Characteristic Mass Loss 28 (CO)28 (CO), 104 (C₈H₈)
Complexity Simple and predictable.More complex due to multiple fragmentation pathways.

The presence of the more strongly bound cyclooctatetraene ligand in (C₈H₈)Fe(CO)₃ results in a more stable intermediate, [(C₈H₈)Fe]⁺˙, which is a prominent peak in its mass spectrum. In contrast, for Fe(CO)₅, the fragmentation proceeds steadily down to the bare metal ion.

Experimental Protocol: Acquiring Electron Ionization Mass Spectra

The following is a generalized protocol for obtaining EI mass spectra of these organometallic compounds.

Instrumentation:

  • A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).

  • A direct insertion probe or a gas chromatography inlet system for sample introduction.

  • A glove box or Schlenk line for handling air-sensitive samples.

Procedure:

  • Sample Preparation:

    • In an inert atmosphere (glove box or under argon/nitrogen), dissolve a small amount (typically <1 mg) of the iron carbonyl complex in a volatile, anhydrous solvent (e.g., hexane or toluene).

    • For direct insertion probe analysis, deposit a small aliquot of the solution onto the probe tip and allow the solvent to evaporate.

  • Sample Introduction:

    • Direct Insertion Probe: Rapidly transfer the loaded probe to the mass spectrometer's vacuum interlock. Once the interlock is evacuated, insert the probe into the ion source.

    • GC Inlet: If the compound is sufficiently volatile and thermally stable, inject the solution into the GC-MS system.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library matching).

    • Ion Source Temperature: 150-250 °C (optimize to ensure volatilization without thermal decomposition).

    • Mass Range: Scan a range appropriate for the expected molecular ion and fragments (e.g., m/z 35-300).

  • Data Acquisition:

    • Acquire the mass spectrum. If using a direct insertion probe, it may be necessary to gently heat the probe to facilitate sample volatilization.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern, noting the mass differences between major peaks to identify neutral losses.

    • Compare the obtained spectrum with spectral libraries (e.g., NIST) for confirmation.

Conclusion

The mass spectrometry fragmentation patterns of (cyclooctatetraene)iron tricarbonyl and iron pentacarbonyl provide clear illustrations of fundamental principles in the gas-phase chemistry of organometallic compounds. The simple, sequential loss of identical ligands in Fe(CO)₅ contrasts with the more complex fragmentation of (C₈H₈)Fe(CO)₃, which involves the competitive loss of two different types of ligands. Understanding these fragmentation pathways is crucial for the structural verification of known compounds and the characterization of new organometallic complexes.

References

  • Penafiel, J., Hesketh, A. V., Granot, O., & McIndoe, J. S. (2016). Electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds. Dalton Transactions, 45(39), 15586–15592. [Link]

  • NIST. (n.d.). Iron, tricarbonyl[(1,2,3,4-η4)-1,3,5,7-cyclooctatetraene]-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Fe(CO)5 recorded at Comenius University, Bratislava. Retrieved from [Link]

  • Penafiel, J., Hesketh, A. V., Granot, O., & McIndoe, J. S. (2016). Electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds. PubMed. [Link]

  • McIndoe, J. S. (n.d.). Mass Spectrometry in Organometallic Chemistry. University of Victoria. Retrieved from [Link]

  • NIST. (n.d.). Iron pentacarbonyl. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Müller, J. (1972). Mass Spectrometry of Organometallic Compounds. Angewandte Chemie International Edition in English, 11(8), 653–665.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Distefano, G. (1970). Photoionization Study of Fe(CO)5 and Ni(CO)4. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 74A(2), 233–238. [Link]

  • Sparkman, O. D. (2011). Electron Ionization for GC–MS. LCGC North America, 29(11), 1000-1007.
  • Bendix, J., & Schäffer, C. E. (2000). The interpretation of the mass spectra of coordination compounds. Coordination Chemistry Reviews, 200-202, 629-668.
  • Henderson, W., & McIndoe, J. S. (2005). Mass Spectrometry of Inorganic and Organometallic Compounds: Tools, Techniques, Tips. John Wiley & Sons.
  • Ereztech. (n.d.). Tricarbonyl(cyclooctatetraene)iron. Retrieved from [Link]

  • LCGC International. (2023). Electron Ionization for GC–MS. [Link]

  • PubChem. (n.d.). Pentacarbonyliron(0). National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Iron pentacarbonyl. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Journal of the American Chemical Society. (1967). STRUCTURE OF (OC3)Fe(C8H8)Fe(CO)3. [Link]

  • Wikipedia. (n.d.). Iron pentacarbonyl. Retrieved from [Link]

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